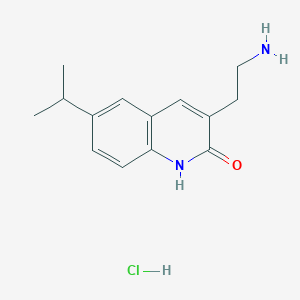

3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride

Description

3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride is a bicyclic organic compound featuring a dihydroquinolin-2-one core substituted with a 2-aminoethyl group at position 3 and an isopropyl group at position 4. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₁₄H₁₉N₂O·HCl, with a calculated molecular weight of 280.78 g/mol.

Propriétés

IUPAC Name |

3-(2-aminoethyl)-6-propan-2-yl-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c1-9(2)10-3-4-13-12(7-10)8-11(5-6-15)14(17)16-13;/h3-4,7-9H,5-6,15H2,1-2H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVZDECBVHVOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=O)C(=C2)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride typically involves a multi-step process. One common method includes the following steps:

Formation of the quinolinone core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the aminoethyl group: This step involves the alkylation of the quinolinone core with a suitable reagent, such as 2-bromoethylamine, under basic conditions.

Introduction of the isopropyl group: This can be done through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.

Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

Substitution: The aminoethyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while reduction can produce dihydroquinolinone derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been investigated for its role as a topoisomerase inhibitor , which is crucial in the development of anti-cancer therapeutics. Topoisomerases are enzymes that manage DNA topology during replication and transcription, and their inhibition can lead to cell death in rapidly dividing cancer cells.

Case Study: Topoisomerase Inhibition

A study demonstrated that derivatives of quinolinone compounds, including 3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride, showed promising activity against bacterial DNA gyrase and topoisomerase II. The optimization of these compounds led to improved potency against various bacterial strains, highlighting their potential as antibiotic agents .

Biological Research

The compound's ability to modulate biological pathways makes it a valuable tool in research settings. It has been utilized in studies investigating its effects on specific protein interactions and cellular processes.

Case Study: Protein Interaction Studies

Research has focused on the binding affinity of this compound to the BCL6 protein, which is implicated in various cancers. The compound exhibited a significant improvement in binding affinity compared to earlier derivatives, suggesting its potential as a therapeutic agent in targeting oncogenic pathways .

Pharmacological Potential

The pharmacokinetic properties of 3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride have been characterized, providing insights into its bioavailability and metabolic stability. These properties are critical for the development of effective drugs.

Key Pharmacological Findings

- Bioavailability : The compound demonstrated an oral bioavailability of approximately 27%, indicating its potential for oral administration.

- Half-Life : The pharmacokinetic half-life was recorded at 3.6 hours, suggesting that it may require multiple doses for sustained efficacy .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound has been essential for optimizing its efficacy and safety profile. Researchers have systematically modified various functional groups to enhance its biological activity while minimizing toxicity.

| Modification | Observed Activity | Remarks |

|---|---|---|

| Addition of methyl groups | Increased potency | Enhanced binding to target proteins |

| Alteration of side chains | Variable effects | Some modifications led to reduced activity |

Toxicity Profile

The compound has been classified with several hazard warnings, including:

Mécanisme D'action

The mechanism of action of 3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s quinolinone structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Core Structure Variations

The dihydroquinolin-2-one core distinguishes the target compound from analogs with indole, pyridine, or other heterocyclic frameworks:

- Indole derivatives (e.g., 3-(2-Aminoethyl)-5-bromoindole hydrochloride, C₁₀H₁₀BrN₂·HCl): Indole lacks the ketone group of dihydroquinolin-2-one, reducing hydrogen-bond acceptor capacity. The planar aromatic indole system may exhibit different π-π stacking interactions compared to the partially saturated quinolinone core .

- Pyridine sulfonamide derivatives (e.g., N-(2-aminoethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride): The sulfonamide group introduces strong acidity (pKa ~1–2) and hydrogen-bond donor/acceptor versatility, absent in the target compound .

- Quinolin-2-one analogs (e.g., 3-Amino-6-chloro-4-phenyl-1H-quinolin-2-one, C₁₅H₁₁ClN₂O): Substituents like chlorine and phenyl at positions 6 and 4 alter steric bulk and electronic effects compared to the target’s isopropyl and aminoethyl groups .

Substituent Effects

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Salt Form |

|---|---|---|---|---|

| Target Compound | Dihydroquinolin-2-one | 6-isopropyl, 3-(2-aminoethyl) | 280.78 | Hydrochloride |

| 3-(2-Aminoethyl)-5-bromoindole hydrochloride | Indole | 5-bromo, 3-(2-aminoethyl) | 279.57 | Hydrochloride |

| N-(2-aminoethyl)-6-chloro-5-methylpyridine-3-sulfonamide | Pyridine sulfonamide | 6-chloro,5-methyl, N-(2-aminoethyl) | 323.20 (free base) | Hydrochloride |

| 3-Amino-6-chloro-4-phenyl-1H-quinolin-2-one | Quinolin-2-one | 6-chloro,4-phenyl,3-amino | 286.72 | Neutral |

- Halogen vs. Alkyl Substituents: Bromine (in indole analogs) and chlorine (in quinolinone/pyridine derivatives) may increase molecular polarity and influence electronic effects (e.g., electron-withdrawing properties) .

Activité Biologique

3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride is a compound belonging to the dihydroquinolinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C_{10}H_{12}ClN_{2}O

- Molecular Weight : 210.66 g/mol

- CAS Number : 1048859

This compound features a quinolinone core structure with an aminoethyl group and an isopropyl substituent, which may influence its biological activity and interaction with molecular targets.

Biological Activity Overview

Research indicates that compounds in the dihydroquinolinone family exhibit a range of biological effects, including:

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.

- Anticancer Properties : Inhibitory effects on cancer cell lines have been documented, suggesting potential as an anticancer agent.

- Enzyme Inhibition : Certain studies highlight the ability of these compounds to inhibit specific enzymes linked to disease pathways.

The biological activity of 3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase or mutant isocitrate dehydrogenase (IDH), which are implicated in cancer metabolism .

- Cell Cycle Regulation : It has been shown to affect cell cycle proteins like CDK-1, leading to apoptosis in cancer cells .

- Heat Shock Protein Modulation : The compound may stabilize heat shock proteins (Hsp90 and Hsp70), which are crucial for cancer cell survival under stress conditions .

Research Findings

Recent studies have provided insights into the efficacy and safety of this compound:

Table 1: Biological Activity Data

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB-231 | 28 | Hsp90 inhibition | |

| PC-3 | 10 | CDK-1 downregulation | |

| Various Bacterial | Varies | Antimicrobial activity |

Case Studies

- Anticancer Activity : In vitro studies demonstrated that 3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride significantly reduced the viability of MDA-MB-231 breast cancer cells at concentrations as low as 10 µM . The mechanism involved the downregulation of CDK-1 and stabilization of Hsp90 client proteins.

- Antimicrobial Efficacy : The compound exhibited notable antibacterial activity against several strains, although specific IC50 values were not universally reported across all studies. This suggests a need for further exploration into its potential as an antimicrobial agent .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including cyclization of substituted quinolines and subsequent functionalization. For example, analogous procedures in describe base-catalyzed condensation in ethanol-DMF mixtures under reflux, followed by acidification and crystallization. To improve yield:

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine X-ray crystallography (using SHELX-97 for refinement ) and NMR spectroscopy (1H/13C, DEPT-135). For crystallography:

- Collect diffraction data on a single crystal (e.g., Bruker D8 Venture).

- Refine using SHELXL (for small molecules) with anisotropic displacement parameters .

For NMR, assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the aminoethyl and isopropyl groups.

Advanced Research Questions

Q. How to resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Perform thermogravimetric analysis (TGA) to rule out hydrate/solvate formation.

- Use HPLC-PDA (Photo-Diode Array) with a C18 column (Method: 0.1% TFA in H2O/MeCN gradient) to quantify impurities (e.g., residual amines from synthesis, as seen in ) .

- Cross-validate with ion chromatography for chloride counterion consistency (expected 19-21% w/w) .

Q. What advanced techniques are suitable for studying its binding interactions with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements. For structural insights:

- Perform molecular docking (AutoDock Vina) with the quinolin-2-one core as a pharmacophore.

- Validate via cryo-EM (if target is a large protein) or NMR-based fragment screening (for small targets).

Reference standards (e.g., EP/JP impurities in ) ensure ligand purity during assays .

Critical Analysis of Evidence

- Structural Tools : SHELX () and ORTEP-III () are critical for crystallographic refinement but require high-purity crystals. Discrepancies in bond lengths (>0.02 Å) may indicate disorder or incorrect space group assignment .

- Synthesis Protocols : ’s condensation method is adaptable but requires strict pH control to avoid decomposition of the aminoethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.